![molecular formula C15H14ClFN4O B11190981 2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190981.png)
2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, and a benzamide moiety. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-(pyrrolidin-1-yl)pyrimidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar benzamide moiety but differs in the presence of a pyrazine ring and piperazine/homopiperazine groups.
Pyrrolidine-2,5-dione derivatives: These compounds contain a pyrrolidine ring similar to 2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide but differ in their overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C15H14ClFN4O |
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Molecular Weight |
320.75 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H14ClFN4O/c16-11-4-3-5-12(17)13(11)14(22)20-10-8-18-15(19-9-10)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,20,22) |
InChI Key |
OWRMATVVGAHVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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